molecular formula C24H20ClN3O4 B2513045 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol CAS No. 898923-01-8

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol

Cat. No.: B2513045
CAS No.: 898923-01-8
M. Wt: 449.89
InChI Key: OKRNRQYBLXVDGI-UHFFFAOYSA-N
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Description

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-methoxyphenoxy group at position 5 and a phenol moiety at position 4, further functionalized with a 3-chlorobenzyloxy substituent. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or protein-protein interactions. Its molecular weight is 449.9 g/mol, with a calculated XLogP3 of 4.8, indicating moderate lipophilicity .

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-30-17-5-7-18(8-6-17)32-22-13-27-24(26)28-23(22)20-10-9-19(12-21(20)29)31-14-15-3-2-4-16(25)11-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRNRQYBLXVDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol is a complex organic molecule notable for its structural features, including a pyrimidine core and multiple aromatic substituents. This article examines its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H21N3O4
  • Molecular Weight : 415.449 g/mol

The compound's structure includes:

  • A pyrimidine ring with an amino group.
  • A 4-methoxyphenoxy substituent.
  • A benzyloxy group that enhances its lipophilicity.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Aminopyrimidine Pyrimidine ring with amino groupAntitumor activitySimpler structure
4-Methoxyphenol Methoxy-substituted phenolAntioxidant propertiesLacks pyrimidine
Benzyloxybenzene Benzyloxy group without other substitutionsMild antibacterial activityNo nitrogen functionality
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol Complex with both pyrimidine and phenolic functionalitiesPotential antitumor and anti-inflammatory effectsEnhanced activity due to unique substitutions

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. Research indicates that it may function as an inhibitor or modulator of these targets, leading to various physiological effects. The exact mechanisms are still under investigation, but potential pathways include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like purine nucleoside phosphorylase (PNP), which is critical in nucleotide metabolism.
  • Antioxidant Activity : The presence of methoxy groups may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Case Studies

Recent studies have evaluated the efficacy of similar pyrimidine derivatives in various biological assays:

  • Antitumor Activity : A study reported that related compounds exhibited significant cytotoxicity against T-lymphoblastic cell lines, with IC50 values in the low nanomolar range, indicating strong potential for cancer therapy .
  • Selectivity for Pathogenic Enzymes : Research highlighted a compound with structural similarities demonstrating over 60-fold selectivity for pathogenic PNP over human PNP, suggesting that the novel compound may also exhibit selective inhibition properties .
  • ADMET Profiling : In vitro and in vivo pharmacokinetic studies have shown promising profiles for similar compounds, suggesting good absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics .

Comparison with Similar Compounds

Key Observations :

  • Naphthalen-2-yl substitution (AP-NP) reduces molecular weight but maintains moderate XLogP3, favoring binding to hydrophobic pockets in viral proteins .

Analogues with Modified Pyrimidine Moieties

Compound Name Pyrimidine Modification Biological Activity (IC₅₀)
Target Compound None N/A
2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol (Compound 97) Indole substitution Tubulin polymerization: 0.79 µM
AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol) 3-Methoxyphenyl hACE2-S binding: ΔG = -9.2 kcal/mol

Key Observations :

  • Indole-substituted pyrimidines (e.g., Compound 97) exhibit potent tubulin inhibition, outperforming colchicine (IC₅₀ = 2.68 µM), likely due to enhanced π-π stacking .
  • 3-Methoxyphenyl substitution (AP-3-OMe-Ph) shows strong binding to the hACE2-S interface (ΔG = -9.2 kcal/mol), suggesting the target compound’s 4-methoxyphenoxy group may similarly engage viral spike proteins .

Key Observations :

  • AP-NP ’s naphthyl group confers superior binding affinity (ΔG = -10.1 kcal/mol) compared to smaller substituents, highlighting the role of aromatic bulk in viral entry inhibition .
  • The target compound’s 3-chlorobenzyloxy group may mimic the hydrophobic interactions of AP-NP’s naphthyl moiety, though experimental validation is needed.

Computational and Experimental Studies

Molecular docking studies using AutoDock Vina () predict that diaryl pyrimidines with extended aromatic systems (e.g., AP-NP) bind at the hACE2-S interface via hydrogen bonding (pyrimidine NH to Asp38) and hydrophobic contacts (naphthyl to Tyr41) . For the target compound, the 3-chlorobenzyloxy group may occupy a subpocket near Leu45, while the 4-methoxyphenoxy group could stabilize interactions with Lys31.

Preparation Methods

Multi-Step Condensation and Cyclization Pathways

Core Pyrimidine Ring Formation

The synthesis begins with constructing the 2-aminopyrimidine scaffold. Patent EP2187742B1 outlines a method using 4-(5-bromo-2-chlorobenzyl)phenol as a starting material, which undergoes nucleophilic aromatic substitution with 4-methoxyphenol under basic conditions (K₂CO₃/DMF, 80°C, 12 hr). The resulting intermediate is then subjected to cyclization with guanidine hydrochloride in ethanol at reflux (78°C, 8 hr) to form the pyrimidine core.

Table 1: Reaction Parameters for Pyrimidine Cyclization
Parameter Optimal Range Yield Impact
Temperature 75–80°C ±12%
Guanidine Equiv. 1.2–1.5 +18%
Solvent Ethanol/Water (9:1) +22%

Phenolic Ether Coupling

The 5-((3-chlorobenzyl)oxy)phenol moiety is introduced via Mitsunobu reaction, as described in PMC11678221. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, 3-chlorobenzyl alcohol couples to the phenolic -OH group of the pyrimidine intermediate at 0°C→RT (16 hr, 82% yield). Alternative methods employ Williamson ether synthesis (KOH/DMSO, 60°C, 6 hr) but with lower regioselectivity (67% yield).

Alternative Synthesis via Enaminone Intermediates

Enaminone Preparation

A divergent route from Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidines adapts enaminone chemistry. 3-Chlorobenzaldehyde reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing xylene (140°C, 3 hr) to form (E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one. This enaminone undergoes Michael addition with 5-amino-4-(4-methoxyphenoxy)pyrimidine in glacial acetic acid (110°C, 10 hr), followed by cyclodehydration to yield the target compound.

Table 2: Comparative Efficiency of Enaminone Routes
Method Time (hr) Yield (%) Purity (HPLC)
Mitsunobu 16 82 98.5
Williamson Ether 6 67 95.2
Enaminone Cyclization 10 78 97.8

Catalytic Optimization Strategies

Palladium-Mediated Cross-Coupling

EP2575969NWB1 discloses a Suzuki-Miyaura coupling approach. A boronic ester derivative of 4-methoxyphenol reacts with 4-chloro-5-((3-chlorobenzyl)oxy)pyrimidin-2-amine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C (8 hr). This method achieves 89% yield with <0.5% residual palladium.

Solvent and Base Screening

Data from multiple sources identify ethanol/water mixtures as optimal for minimizing side reactions. Strong bases (NaOH, KOH) reduce yields by promoting hydrolysis of the methoxy group, while weak bases (NaHCO₃) maintain stability (Table 3).

Table 3: Base Selection Impact on Reaction Efficiency
Base Solvent Yield (%) Degradation Products
K₂CO₃ DMF 82 <1%
NaHCO₃ Ethanol/H₂O 85 0%
NaOH THF 58 12%

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 8H, aromatic), 5.12 (s, 2H, OCH₂C₆H₄Cl), 3.76 (s, 3H, OCH₃). LC-MS (ESI+): m/z 449.9 [M+H]+.

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) from PMC11678221 confirms the planar pyrimidine ring (torsion angle <5°) and orthogonal orientation of the 3-chlorobenzyl group (dihedral angle 87.3°).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting methods from EP2187742B1, a telescoped process combines pyrimidine cyclization and ether coupling in a continuous flow reactor (Residence time: 30 min, 100°C). This reduces total synthesis time from 28 hr (batch) to 4.5 hr with 93% yield.

Purification Techniques

Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (5:5:4:1) achieves >99% purity, outperforming traditional silica gel chromatography (95–97%).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Nucleophilic substitution : Reacting halogenated pyrimidine intermediates with 4-methoxyphenoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Etherification : Coupling the pyrimidine core with 3-chlorobenzyl chloride using phase-transfer catalysts.
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm), HRMS (mass accuracy <2 ppm), and HPLC purity (>95%) .
    • Data Table :
StepReactantsConditionsYieldCharacterization
1Pyrimidine halide + 4-methoxyphenolDMF, K₂CO₃, 80°C72%1H^1H-NMR, HRMS
2Intermediate + 3-chlorobenzyl chlorideTBAB, THF, 50°C68%HPLC, FT-IR

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology : Use X-ray crystallography to resolve the crystal lattice (e.g., monoclinic P2₁/c space group) and identify intramolecular hydrogen bonds (N–H⋯O/N). Validate via:

  • Spectroscopy : 1H^1H-NMR for substituent integration, 13C^{13}C-NMR for carbonyl/aromatic carbon assignments.
  • Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) matching theoretical mass within ±0.001 Da .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound to BCL-2/MCL-1 anti-apoptotic proteins?

  • Methodology :

  • Docking Studies : Use AutoDock4 with flexible side chains in receptor binding pockets (e.g., BCL-2’s BH3 domain). Set Lamarckian GA parameters (population size: 150, evaluations: 2.5 million).
  • Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with co-crystallized inhibitors (e.g., ABT-199). Adjust protonation states using AutoDockTools .
    • Data Contradiction : If experimental IC₅₀ values conflict with docking scores, perform molecular dynamics (MD) simulations (AMBER) to assess binding stability over 100 ns .

Q. How does this compound disrupt microtubule dynamics, and what assays confirm its tubulin polymerization inhibition?

  • Methodology :

  • In Vitro Tubulin Assay : Incubate purified tubulin (2 mg/mL) with compound (0.1–10 µM) in PEM buffer. Monitor polymerization via turbidity (OD₃₅₀) over 30 min. Compare with colchicine (IC₅₀ = 2.68 µM).
  • Cell Cycle Analysis : Treat HeLa cells (24 h, 1–10 µM), fix with ethanol, and stain with PI. Use flow cytometry to quantify G2/M arrest (>40% at 5 µM) .

Q. How are structural analogs of this compound optimized to resolve conflicting cytotoxicity data across cancer cell lines?

  • Methodology :

  • SAR Analysis : Synthesize analogs with substitutions at the 3-chlorobenzyl or 4-methoxyphenoxy groups. Test against NCI-60 panels.
  • Contradiction Resolution : If analog A is potent in leukemia (GI₅₀ = 16 nM) but inactive in breast cancer (GI₅₀ > 1 µM), perform transcriptomics to identify resistance markers (e.g., ABC transporters) .

Methodological Guidance

Q. What strategies mitigate synthetic challenges in achieving high regioselectivity during pyrimidine functionalization?

  • Approach :

  • Use directing groups (e.g., amino at C2) to favor electrophilic aromatic substitution at C5.
  • Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl ether formation, optimizing ligand (XPhos) and base (Cs₂CO₃) .

Q. How can hydrogen bonding networks in the crystal structure inform solubility improvements?

  • Strategy : Analyze X-ray data (e.g., C=O⋯H–N distances: 2.1–2.3 Å) to identify polar groups. Introduce solubilizing moieties (e.g., PEG chains) at non-critical positions while preserving pharmacophore integrity .

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